Ethyl 2-(2-aminothiazol-5-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-(2-aminothiazol-5-yl)acetate and its derivatives involves multiple steps including oxidation, bromination, cyclic condensation, and nitrosation. These processes have been optimized to improve yields and reduce production costs. For instance, one method prepares ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate through oxidation, bromination, and cyclic condensation with yields up to 54% (Wang Li, 2007). Another approach involves the synthesis of ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate under sodium conditions, achieving a yield of 89.6% (Wang Yu-huan, 2008).
Molecular Structure Analysis
The molecular structure of ethyl 2-(2-aminothiazol-5-yl)acetate has been characterized through various techniques such as FT-IR, 1H NMR, LC-MS, and single crystal X-ray diffraction. These studies confirm the structure and provide insights into bond lengths, angles, and the overall geometry of the molecule. For example, a study describes the structural characterization and DNA binding interactions of this compound, confirmed by spectral data and single crystal X-ray diffraction (Z. Iqbal et al., 2019).
Chemical Reactions and Properties
Ethyl 2-(2-aminothiazol-5-yl)acetate participates in various chemical reactions to produce novel derivatives with potential biological activities. These reactions include condensation, nitrosation, and cyclization to synthesize compounds with glucosidase inhibition activities and antibacterial properties. For instance, a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibited significant α-glucosidase inhibition, suggesting potential therapeutic applications (Ayesha Babar et al., 2017).
Physical Properties Analysis
The physical properties of ethyl 2-(2-aminothiazol-5-yl)acetate, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and drug formulation. While specific details on these properties are less frequently reported, they can be inferred from synthesis conditions and solvents used in reactions, suggesting moderate stability and good solubility in organic solvents.
Chemical Properties Analysis
The chemical properties of ethyl 2-(2-aminothiazol-5-yl)acetate, including reactivity, stability, and interactions with other compounds, have been explored through synthesis and molecular docking studies. These investigations reveal the compound's potential to interact with biological targets, demonstrating mixed binding modes with DNA and significant inhibitory activities against enzymes and bacteria. Such properties underline its utility in developing new pharmaceutical agents (Z. Iqbal et al., 2019).
Scientific Research Applications
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Synthesis of Thiazoloquinazoline Derivatives : This compound is used as an intermediate in the synthesis of thiazoloquinazoline derivatives, which are potent selective inhibitors of aurora A and B kinases . Aurora kinases are enzymes that play a crucial role in cell division, and inhibitors of these kinases are being researched for potential use in cancer therapy .
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Ulmann Coupling : 2-Aminothiazole compounds, which include “Ethyl 2-(2-aminothiazol-5-yl)acetate”, are used in Ulmann coupling with 2-chlorobenzoic acids mediated by ultrasonic irradiation . Ulmann coupling is a method used in organic chemistry to synthesize biaryl compounds .
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Synthesis of Silica Gel : 2-Aminothiazole compounds are used in the synthesis of 2-aminothiazole-modified silica gel . Silica gel is a desiccant, a substance that induces or sustains a state of dryness (desiccation) in its vicinity .
- Synthesis of Aurora Kinase Inhibitors : This compound is used as an intermediate in the synthesis of thiazoloquinazoline derivatives, which are potent selective inhibitors of aurora A and B kinases . Aurora kinases are enzymes that play a crucial role in cell division, and inhibitors of these kinases are being researched for potential use in cancer therapy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZQWKNSZPGYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352068 | |
Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811273 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-(2-aminothiazol-5-yl)acetate | |
CAS RN |
62557-32-8 | |
Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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